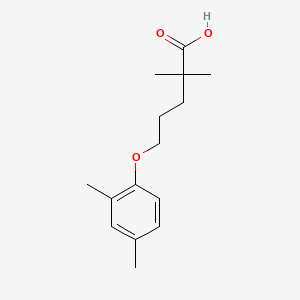

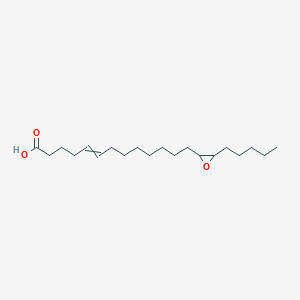

13-(3-Pentyloxiran-2-yl)tridec-5-enoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

14,15-Epoxyeicosa-5(Z)-enoic acid is a metabolite of arachidonic acid, produced by the action of cytochrome P-450 epoxygenases. This compound is part of the epoxyeicosatrienoic acids (EETs) family, which are known for their role in vascular relaxation and anti-inflammatory properties .

Vorbereitungsmethoden

The synthesis of 14,15-Epoxyeicosa-5(Z)-enoic acid involves the epoxidation of arachidonic acid. This process is catalyzed by cytochrome P-450 epoxygenases, which introduce an epoxide group at the 14,15-position of the arachidonic acid molecule. Industrial production methods typically involve the use of recombinant enzymes or chemical catalysts to achieve the desired epoxidation .

Analyse Chemischer Reaktionen

14,15-Epoxyeicosa-5(Z)-enoic acid undergoes several types of chemical reactions:

Oxidation: It can be oxidized to form dihydroxyeicosatrienoic acids (DHETs) by the action of soluble epoxide hydrolase (sEH).

Reduction: The compound can be reduced under specific conditions, although this is less common in biological systems.

Substitution: Various substitution reactions can occur, particularly involving the epoxide group, leading to the formation of different derivatives.

Common reagents used in these reactions include epoxide hydrolase inhibitors like 12-(3-adamantan-1-yl-ureido)-dodecanoic acid (AUDA), which can block the conversion of 14,15-Epoxyeicosa-5(Z)-enoic acid to its dihydroxy derivative .

Wissenschaftliche Forschungsanwendungen

14,15-Epoxyeicosa-5(Z)-enoic acid has a wide range of applications in scientific research:

Chemistry: It is used as a model compound to study epoxide chemistry and the action of epoxide hydrolases.

Biology: The compound is studied for its role in cellular signaling pathways, particularly those involved in vascular function and inflammation.

Industry: It is used in the development of pharmaceuticals and as a biochemical tool to study enzyme functions.

Wirkmechanismus

The primary mechanism of action of 14,15-Epoxyeicosa-5(Z)-enoic acid involves its interaction with vascular smooth muscle cells. It induces relaxation by causing membrane hyperpolarization, which is mediated by the activation of potassium channels. The compound is also converted to 14,15-dihydroxy-eicosa-5(Z)-enoic acid by soluble epoxide hydrolase, which modulates its biological activity .

Vergleich Mit ähnlichen Verbindungen

14,15-Epoxyeicosa-5(Z)-enoic acid is unique among EETs due to its specific epoxide position and the resulting biological effects. Similar compounds include:

11,12-Epoxyeicosa-5(Z)-enoic acid: Another EET with similar vasodilatory properties but different regioselectivity.

8,9-Epoxyeicosa-5(Z)-enoic acid: Known for its role in anti-inflammatory responses.

5,6-Epoxyeicosa-5(Z)-enoic acid: Less studied but also part of the EET family with distinct biological activities.

Eigenschaften

IUPAC Name |

13-(3-pentyloxiran-2-yl)tridec-5-enoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H36O3/c1-2-3-12-15-18-19(23-18)16-13-10-8-6-4-5-7-9-11-14-17-20(21)22/h7,9,18-19H,2-6,8,10-17H2,1H3,(H,21,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZTLOTWHEAHQAZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1C(O1)CCCCCCCC=CCCCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H36O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: How does 14,15-EE-5(Z)-E interact with its target and what are the downstream effects observed in the context of retinal arterioles?

A1: 14,15-EE-5(Z)-E acts as an antagonist of EETs, specifically targeting the putative 14,15-EET receptor. [, ] Although the exact receptor remains to be fully characterized, research suggests it may be linked to the activation of large-conductance calcium-activated potassium (BKCa) channels. [] By blocking the EET receptor, 14,15-EE-5(Z)-E prevents the binding and downstream signaling of endogenous EETs, such as 14,15-epoxyeicosatrienoic acid (14,15-EET).

Q2: What evidence suggests a role for 14,15-EE-5(Z)-E in understanding EET-mediated signaling in other cardiovascular diseases?

A2: Research using 14,15-EE-5(Z)-E in a rat model of arrhythmogenic cardiomyopathy (ACM) provides further insights into EET signaling. [] In this study, 14,15-EE-5(Z)-E was found to intensify the nuclear accumulation of plakoglobin in ventricular myocytes expressing mutant JUP. This finding suggests that disruption of EET signaling, through receptor antagonism, might exacerbate ACM disease features.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.